JMV3002

Description

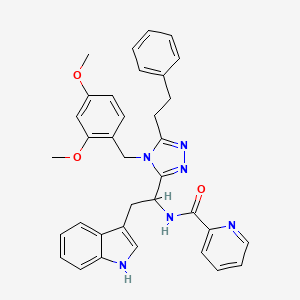

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N6O3/c1-43-27-17-16-25(32(21-27)44-2)23-41-33(18-15-24-10-4-3-5-11-24)39-40-34(41)31(38-35(42)30-14-8-9-19-36-30)20-26-22-37-29-13-7-6-12-28(26)29/h3-14,16-17,19,21-22,31,37H,15,18,20,23H2,1-2H3,(H,38,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGBPWZCCHVQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)C5=CC=CC=N5)CCC6=CC=CC=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693993 | |

| Record name | N-[1-{4-[(2,4-Dimethoxyphenyl)methyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925239-03-8 | |

| Record name | N-[1-{4-[(2,4-Dimethoxyphenyl)methyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization and Molecular Interactions of Jmv3002 with Ghs R1a

Ligand-Receptor Binding and Affinity Studies

Understanding the binding characteristics of JMV3002 to GHS-R1a is crucial for defining its pharmacological profile. These studies typically involve assessing the compound's ability to bind to the receptor and its affinity compared to other known ligands. pnas.orgnih.govnih.govresearchgate.netnih.govnih.gov

This compound as a GHS-R1a Ligand

This compound acts as a ligand for the GHS-R1a receptor. pnas.orgnih.govnih.govresearchgate.netnih.govnih.gov It has been described as a synthetic, small-molecule ligand belonging to the class of trisubstituted 1,2,4-triazoles. researchgate.net Studies using techniques such as FRET-monitored competition binding experiments with labeled ghrelin peptides have demonstrated that this compound competes for binding sites on the GHS-R1a receptor. nih.govresearchgate.net

Competitive Binding Profiles with Endogenous and Synthetic GHS-R1a Agonists

Competitive binding studies reveal how this compound interacts with the ghrelin binding site on GHS-R1a in the presence of other ligands. This compound has been shown to displace labeled ghrelin peptides from their binding sites on GHS-R1a, indicating a competitive mode of binding. nih.govresearchgate.net

Studies have reported Ki values for this compound, which reflect its binding affinity. In one study using FRET-monitored competition experiments with Alexa Fluor 350-labeled GHS-R1a and an FITC-labeled ghrelin peptide (JMV 4946) reconstituted in lipid discs, this compound showed a Ki value of 9.3 nM. nih.govresearchgate.netresearchgate.net This value was reported to be within a similar range as those inferred from radioactive and TagLite-based measurements in HEK293 cells expressing GHS-R1a. nih.gov Another source indicates an IC50 value of 1.1 nM for this compound in vitro, describing it as a potent ghrelin receptor antagonist. medchemexpress.comcaymanchem.com

Data on the binding affinity of this compound is summarized in the table below:

| Ligand | Assay Method | Receptor Preparation | Ki or IC50 (nM) | Reference |

| This compound | FRET-monitored competition | Lipid discs | 9.3 (Ki) | nih.govresearchgate.net |

| This compound | In vitro (specific assay not detailed in snippet) | Not specified | 1.1 (IC50) | medchemexpress.comcaymanchem.com |

Competitive binding experiments have also been conducted with other synthetic GHS-R1a ligands, such as JMV3018 and the inverse agonist SPA, demonstrating varying affinities compared to this compound. nih.govresearchgate.net

GHS-R1a Signal Transduction Mechanisms Mediated by this compound

GHS-R1a is known to couple to multiple G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, and can also engage in β-arrestin signaling. researchgate.netpnas.orgguidetopharmacology.orgscienceopen.com The specific signal transduction pathways activated or inhibited by a GHS-R1a ligand determine its functional outcome. This compound has been characterized for its effects on these downstream signaling cascades. acs.orgpnas.orgnih.govresearchgate.netnih.govpnas.org

G-protein Coupling and Activation Selectivity

This compound exhibits selectivity in its modulation of G protein coupling and activation downstream of GHS-R1a. Research indicates that this compound acts as a biased ligand, favoring certain signaling pathways over others. acs.orgpnas.orgnih.govresearchgate.netnih.gov

Modulation of Gαq/11 Pathway Activation

The Gαq/11 pathway is a primary signaling route for GHS-R1a, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) phosphates (IP) and release of intracellular calcium. frontiersin.orgresearchgate.netnih.govpnas.orgguidetopharmacology.org this compound has been shown to modulate Gαq/11 activation. It has been described as a biased agonist for Gαq activation and IP production. acs.org However, other studies characterize this compound as an antagonist or partial antagonist of ghrelin-promoted IP1 production. nih.govpnas.org

In competition experiments, this compound partially antagonized the effect of ghrelin at promoting IP1 production. nih.gov While ghrelin is a full agonist for Gαq/11, this compound's effect on this pathway appears to be less pronounced, suggesting a complex interaction or biased signaling profile. acs.orgnih.govpnas.org Studies measuring calcium release, another indicator of Gαq/11 activation, have also shown this compound to be a partial antagonist of dopamine-induced calcium release in cells expressing both GHS-R1a and dopamine (B1211576) D1 receptors, suggesting an influence on GHS-R1a mediated Gαq signaling in this context. nih.govnih.gov

Data on this compound's effect on Gαq/11 signaling is presented below:

| Ligand | Signaling Readout | Effect on Ghrelin Response | Description | Reference |

| This compound | IP production | Partial antagonism | Biased agonist for Gq | acs.orgnih.gov |

| This compound | Calcium release | Partial antagonism | Modulates Gαq signaling | nih.govnih.gov |

Analysis of Gαi/o and Gα12/13 Engagement

Beyond Gαq/11, GHS-R1a can also couple to Gαi/o and Gα12/13 pathways. researchgate.netpnas.orgguidetopharmacology.orgscienceopen.com Gαi/o coupling can lead to inhibition of adenylyl cyclase and decreased cAMP levels, while Gα12/13 activation is linked to RhoA kinase signaling. researchgate.netguidetopharmacology.orgebi.ac.uk

This compound has been reported to behave as an antagonist for Gαi2 and Gαob activation. acs.org This suggests that while this compound may promote some Gαq activity, it inhibits signaling through certain Gαi/o subtypes. acs.org

Regarding Gα12/13 engagement, research indicates that ghrelin activates both Gα12 and Gα13. pnas.org However, studies specifically characterizing this compound's effect on Gα12/13 signaling are less detailed in the provided information. One source mentions that this compound was silent toward Gα13 activation in the context of inverse agonism observed with another compound. acs.org This suggests that this compound may not significantly engage or modulate Gα12/13 pathways, further supporting its biased signaling profile towards Gαq. acs.org

The biased signaling profile of this compound, activating Gαq while antagonizing Gαi/o and being potentially silent on Gα12/13, differentiates it from full agonists like ghrelin which activate multiple pathways. acs.orgpnas.orgnih.govresearchgate.netnih.govpnas.org

| Ligand | G-protein Pathway | Effect | Reference |

| This compound | Gαq/11 | Biased agonism/Partial antagonism | acs.orgnih.govpnas.org |

| This compound | Gαi/o | Antagonism (Gαi2, Gαob) | acs.org |

| This compound | Gα12/13 | Silent (Gα13) | acs.org |

Intracellular Signaling Cascade Modulation

Allosteric Modulation and Conformational Dynamics of GHS-R1a by this compound

The binding of ligands to GPCRs, including GHS-R1a, induces conformational changes in the receptor protein, which in turn dictate the downstream signaling events. This compound, as a ligand for GHS-R1a, influences the conformational landscape of the receptor.

Ligand-Induced Conformational Changes

Studies utilizing techniques such as fluorescence spectroscopy with bimane probes attached to specific cysteine residues in GHS-R1a have demonstrated that this compound binding is accompanied by changes in receptor conformation. pnas.org These conformational changes differ in amplitude compared to those induced by full agonists like ghrelin, MK0677, or JMV1843, suggesting that this compound stabilizes distinct receptor conformations. pnas.org Specifically, this compound induced a decrease in bimane emission intensity when probes were located in transmembrane helix 7 (TM7) or intracellular loop 2 (ICL2), indicating a conformational change in both the extracellular and intracellular domains of GHS-R1a upon ligand binding. pnas.org While this compound and another biased agonist, JMV3018, triggered similar conformational changes, the magnitude of these changes was lower than those observed with full agonists. pnas.org This suggests that this compound stabilizes a conformation associated with its specific pharmacological profile as a biased agonist or antagonist. nih.govpnas.orgelifesciences.org

Data on ligand-induced conformational changes can be summarized as follows:

| Ligand | Effect on Bimane Emission (TM7/ICL2) | Amplitude vs. Ghrelin | Pharmacological Class (Gq) | Arrestin Recruitment |

| Ghrelin | Decrease | High | Full Agonist | Yes |

| This compound | Decrease | Lower | Partial Agonist | No |

| JMV3018 | Decrease | Lower | Biased Agonist | No |

| MK0677 | Decrease | High | Full Agonist | Yes |

| JMV1843 | Decrease | High | Full Agonist | Yes |

| JMV3011 | No significant change | - | Neutral Antagonist | No |

| SPA | Changes observed | - | Inverse Agonist | No |

Analysis of Receptor Hydration Patterns

The hydration pattern around a receptor can also be influenced by ligand binding and conformational changes. Studies employing fluorescence spectroscopy with probes sensitive to the local environment, including water molecules, have investigated the impact of this compound on GHS-R1a hydration. elifesciences.orgnih.gov The hydration pattern in the presence of this compound was found to be different from that observed with ghrelin. elifesciences.orgnih.gov While ghrelin binding was associated with changes in the hydration parameter at specific positions (e.g., an increase at position 5.58 and a decrease at position 6.44), this compound binding resulted in a decrease in the hydration parameter at position 6.44 but no change at position 5.58. elifesciences.orgnih.gov These differences in hydration patterns correlate with the distinct pharmacological profiles of ghrelin (full agonist) and this compound (Gq partial agonist that does not trigger Gi activation or arrestin recruitment). elifesciences.orgnih.gov This suggests that this compound induces a unique hydration signature around the receptor, contributing to its biased signaling properties.

Data on hydration patterns induced by different ligands:

| Ligand | Hydration Parameter Change (Position 5.58) | Hydration Parameter Change (Position 6.44) |

| Ghrelin | Increase | Decrease |

| This compound | No change | Decrease |

| SPA | Changes observed | Changes observed |

Preclinical Investigations of Jmv3002 in Biological Systems

In Vitro Efficacy and Specificity Assessments

Cell-Based Functional Assay Systems for GHS-R1a Antagonism and Partial Agonism

JMV3002 has been characterized as a biased ligand at the growth hormone secretagogue receptor type 1a (GHS-R1a). In cell-based functional assays, this compound demonstrates partial agonism for Gq-protein-mediated signaling pathways, such as inositol (B14025) phosphate (B84403) (IP) production. This indicates that while it activates this specific pathway, it does so with lower efficacy than the endogenous full agonist, ghrelin.

Conversely, this compound acts as an antagonist for other signaling pathways associated with GHS-R1a activation. Specifically, it has been shown to be a neutral antagonist for β-arrestin2 recruitment and the subsequent phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This biased signaling profile, where a ligand differentially modulates downstream pathways of a single receptor, highlights the complexity of GHS-R1a pharmacology and the potential for developing functionally selective modulators.

Table 1: In Vitro Functional Activity of this compound at the GHS-R1a Receptor

| Signaling Pathway | Functional Effect of this compound |

|---|---|

| Gq/Inositol Phosphate (IP) Production | Partial Agonist |

| β-arrestin2 Recruitment | Antagonist |

| ERK1/2 Phosphorylation | Antagonist |

Cross-Reactivity and Selectivity Profiling

While the biased agonism of this compound at the GHS-R1a receptor suggests a degree of selectivity in its downstream signaling, comprehensive cross-reactivity and selectivity profiling against a broad panel of other G-protein coupled receptors (GPCRs) and other protein targets have not been extensively reported in the public domain. Such studies are crucial to fully understand the specificity of this compound and to rule out off-target effects that could confound preclinical and potential clinical findings. The available literature primarily focuses on its activity at the GHS-R1a, indicating it is a selective ligand for this receptor, but quantitative data on its interactions with other receptors are limited.

In Vivo Research on Metabolic and Neuroendocrine Regulation

Modulation of Feeding Behavior and Orexigenic Responses in Animal Models

In vivo studies in animal models have demonstrated the anorexigenic potential of this compound. As an antagonist of the GHS-R1a, a key receptor in the regulation of appetite, this compound has been shown to reduce food intake. In studies using fasted lean mice, this compound administered peripherally decreased food intake in a dose-dependent manner. The effective dose for 50% of the maximal effect (ED50) for reducing food intake was determined to be 2.05 mg/kg. nih.gov Furthermore, in a study with lactating rats, a model of heightened appetite, this compound was also effective in reducing feeding. researchgate.net These findings support the role of GHS-R1a antagonism in modulating orexigenic responses.

Effects on Body Weight and Adipose Tissue Metabolism

The impact of this compound on feeding behavior translates to significant effects on body weight and adiposity. In a study involving mice with diet-induced obesity (DIO), chronic treatment with this compound resulted in a notable decrease in both body weight and the mass of adipose tissue. nih.gov This reduction in fat mass is likely a direct consequence of the sustained decrease in food intake. The study also noted that the decrease in adipose tissue was associated with an attenuated expression of enzymes involved in lipogenesis, such as acetyl-CoA carboxylase 1 and fatty acid synthase, in subcutaneous and intraperitoneal fat depots. nih.gov

Table 2: In Vivo Effects of this compound in Mice

| Parameter | Animal Model | Observed Effect |

|---|---|---|

| Food Intake | Fasted Lean Mice | Dose-dependent decrease (ED50 = 2.05 mg/kg) nih.gov |

| Body Weight | Diet-Induced Obese Mice | Decrease with chronic treatment nih.gov |

| Adipose Tissue Mass | Diet-Induced Obese Mice | Decrease with chronic treatment nih.gov |

Influence on Growth Hormone (GH) Secretion and Related Axes

The GHS-R1a was originally identified for its role in stimulating the release of growth hormone (GH) from the pituitary gland. While ghrelin and other GHS-R1a agonists are potent stimulators of GH secretion, the effect of GHS-R1a antagonists like this compound on this axis is less clearly defined in the available scientific literature. Preclinical studies specifically detailing the in vivo effects of this compound on pulsatile GH secretion, and its broader influence on related neuroendocrine axes, are not extensively reported. Therefore, a comprehensive understanding of this compound's impact on the somatotropic axis remains an area for further investigation.

Neurobiological Substrates and Neuronal Activity Modulation

This compound exerts significant influence over key neurocircuitry involved in energy balance and reward, primarily through its antagonism of ghrelin receptors expressed in these regions. medchemexpress.com The hypothalamus, particularly the arcuate nucleus (Arc), and the midbrain's ventral tegmental area (VTA) are critical sites for integrating metabolic signals to modulate feeding behavior. researchgate.netnih.govnih.gov

Ghrelin transduces signals to these hypothalamic regulatory nuclei to control energy homeostasis. medchemexpress.com The Arc and VTA are known to express ghrelin receptors, making them direct targets for both ghrelin and its antagonists like this compound. nih.gov Preclinical research in rats demonstrates that this compound has a potent effect on feeding behavior, an action presumed to be mediated through these central nervous system targets. researchgate.net A study investigating the heightened energetic demands of lactation found that this compound administration had a more potent effect in reducing food intake in lactating rats compared to non-lactating controls. researchgate.net This enhanced sensitivity corresponds with increased expression of the ghrelin receptor in the hypothalamus and VTA during lactation, highlighting the compound's direct impact on these neurobiological substrates. researchgate.net By blocking ghrelin's action in the Arc and VTA, this compound can effectively modulate the neuronal activity that drives food-seeking and consumption.

Table 1: Key Characteristics of this compound

| Characteristic | Description | Source(s) |

|---|---|---|

| Compound Type | Trisubstituted 1,2,4-triazole (B32235) derivative | medchemexpress.com |

| Primary Target | Growth Hormone Secretagogue Receptor 1a (GHS-R1a) / Ghrelin Receptor | medchemexpress.comacs.org |

| Mechanism of Action | Potent ghrelin receptor antagonist | medchemexpress.comnih.gov |

| In Vitro Potency | IC50 value of 1.1 nM | medchemexpress.com |

| Identified Brain Regions of Action | Hypothalamic Nuclei (e.g., Arcuate Nucleus), Ventral Tegmental Area (VTA) | medchemexpress.comresearchgate.net |

The ghrelin system is a critical upstream regulator of orexigenic (appetite-stimulating) neurons in the arcuate nucleus that co-express Neuropeptide Y (NPY) and Agouti-Related Peptide (AgRP). nih.govresearchgate.net These neurons are major drivers of food intake. Ghrelin activates these NPY/AgRP neurons, leading to increased appetite.

As a ghrelin receptor antagonist, this compound is understood to function by inhibiting this activation. By blocking the GHS-R1a receptor on NPY/AgRP neurons, this compound prevents ghrelin from exerting its stimulatory effect, thereby reducing the downstream signaling that promotes hunger. researchgate.netnih.gov This is supported by findings that states of high energetic demand, such as lactation, are associated with increased sensitivity of hypothalamic AgRP neurons, which coincides with the period when this compound most potently reduces feeding. researchgate.net

Regarding the somatotropic axis, this compound's effect is specific. It does not independently trigger the release of growth hormone (GH). medchemexpress.com Furthermore, it does not inhibit GH secretion stimulated by other synthetic agonists like hexarelin, indicating that it acts specifically on the ghrelin-binding site and does not interfere with all pathways leading to GH release. medchemexpress.comnih.gov Its primary regulatory role in this context is confined to modulating the ghrelin-specific pathways that influence the NPY/AgRP system.

Molecular and Cellular Mechanisms in Preclinical Contexts

The ghrelin signaling pathway is recognized for its role in the broader regulation of metabolic processes, including a potential influence on lipogenesis (the metabolic formation of fat). acs.org By stimulating food intake and promoting a positive energy balance, the ghrelin system can indirectly lead to conditions that favor fat storage. The transcriptional control of lipogenesis involves key genes such as Fatty Acid Synthase (FASN), Acetyl-CoA Carboxylase (ACC), and Stearoyl-CoA Desaturase 1 (SCD1). semanticscholar.orgnih.gov

As a potent ghrelin antagonist, this compound fundamentally alters energy balance by reducing food intake. medchemexpress.comresearchgate.net This shift towards a negative energy balance creates a physiological state that is non-conducive to lipogenesis. While direct studies measuring the mRNA levels of specific lipogenic genes following this compound administration are limited, its established effect of inhibiting ghrelin-stimulated feeding provides strong evidence of its role in modulating the molecular pathways governing energy storage. medchemexpress.comresearchgate.net By curbing the primary anabolic signal from ghrelin, this compound is expected to lead to a downstream downregulation of the transcriptional machinery involved in de novo lipogenesis.

Table 2: Observed and Inferred Effects of this compound in Preclinical Investigations

| Area of Investigation | Effect of this compound | Mechanism | Source(s) |

|---|---|---|---|

| Feeding Behavior | Potent reduction in food intake | Antagonism of ghrelin receptors in the Arc and VTA | medchemexpress.comresearchgate.net |

| NPY/AgRP Neurons | Inhibition of neuronal activation (inferred) | Blocks stimulatory effect of ghrelin on NPY/AgRP neurons | researchgate.netnih.govresearchgate.net |

| Growth Hormone Secretion | No direct effect on release or inhibition of other secretagogues | Specific antagonism at the ghrelin receptor site | medchemexpress.com |

| Energy Balance | Shifts toward negative energy balance | Reduction in caloric intake | medchemexpress.comacs.orgresearchgate.net |

| Lipogenesis-Related Gene Expression | Downregulation (inferred) | Creates a physiological state non-conducive to lipogenesis due to reduced energy intake | acs.orgsemanticscholar.org |

Based on the available scientific literature from preclinical studies, there is currently no specific information detailing the anti-inflammatory actions of this compound in distinct cellular models. Research has focused primarily on its role as a ghrelin receptor antagonist in the context of metabolism and neuroendocrine function.

Synthetic Strategies and Structure Activity Relationship Sar Studies of Jmv3002 and Its Analogues

Chemical Class and Core Scaffold Identification

JMV3002 belongs to the chemical class of trisubstituted 1,2,4-triazoles. caymanchem.comnih.gov The 1,2,4-triazole (B32235) ring system serves as the core scaffold for this compound and a series of its analogues designed as ghrelin receptor ligands. nih.govresearchgate.net This heterocyclic core is key to their interaction with the GHS-R1a receptor.

This compound has the formal name N-[(1R)-1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]-2-pyridinecarboxamide. caymanchem.com Its molecular formula is C₃₅H₃₄N₆O₃, and it has a molecular weight of 586.7. caymanchem.comscbt.com

Chemical Synthesis Methodologies and Optimization

Structure-Activity Relationship (SAR) Explorations of this compound Derivatives

Extensive SAR studies have been conducted on this compound derivatives to elucidate the structural features critical for potent GHS-R1a ligand activity and to guide the design of novel analogues with desired pharmacological profiles. nih.govnih.gov

Identification of Pharmacophoric Requirements for GHS-R1a Ligand Activity

SAR studies on trisubstituted 1,2,4-triazole ligands, including those related to this compound, have aimed to identify the key pharmacophoric elements required for binding to and modulating the GHS-R1a receptor. These studies often involve systematic modifications of the substituents at the 3, 4, and 5 positions of the triazole core. For instance, the replacement of the α-aminoisobutyryl (Aib) moiety, common in some growth hormone secretagogues, with aromatic or heteroaromatic groups, such as the picolinic moiety found in this compound, has been explored and found to yield potent antagonists. nih.govresearchgate.net Modulation of specific rings, like the pyridine (B92270) ring in the picolinic acid part of the molecule, has also been investigated to enhance affinity and activity. nih.gov

Design and Synthesis of Novel Analogues

Based on the understanding gained from SAR explorations, novel analogues of this compound have been designed and synthesized. These efforts involve introducing variations to the identified key structural regions to probe their impact on receptor interaction and functional outcome (e.g., antagonism, biased agonism). researchgate.netacs.org For example, series of 3,4,5-trisubstituted 1,2,4-triazole ligands have been prepared with different substituents to identify compounds with varying degrees of inverse agonism or biased agonism at GHS-R1a. nih.govacs.org The design often considers factors such as steric, electronic, and lipophilic properties of the substituents.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

While not explicitly detailed for this compound in the provided snippets, QSAR methodologies are commonly applied in drug discovery to build predictive models that correlate structural descriptors of compounds with their biological activities. nih.govacs.org For series of GHS-R1a ligands based on the triazole scaffold, QSAR could involve analyzing parameters like molecular weight, lipophilicity (logP), electronic properties (e.g., polar surface area), and 3D structural features to identify quantitative relationships with binding affinity (e.g., IC₅₀ or pKi values) or functional potency (e.g., EC₅₀ values). Such models can help in the rational design of new analogues with improved properties and a higher probability of desired activity. nih.govacs.org

Interactive Data Table: Selected Properties of this compound

| Property | Value | Source |

| CAS Number | 925239-03-8 | caymanchem.comscbt.com |

| Molecular Formula | C₃₅H₃₄N₆O₃ | caymanchem.comscbt.com |

| Molecular Weight | 586.7 | caymanchem.comscbt.com |

| IC₅₀ (in vitro) | 1.1 nM (GHS-R1a antagonist) | caymanchem.commedchemexpress.com |

| Purity | ≥98% | caymanchem.comscbt.com |

| Solubility (DMF) | 30 mg/ml | caymanchem.comglpbio.com |

| Solubility (DMSO) | 20 mg/ml | caymanchem.comglpbio.com |

| Solubility (EtOH) | 30 mg/ml | caymanchem.comglpbio.com |

| Solubility (EtOH:PBS pH 7.2, 1:3) | 0.25 mg/ml | caymanchem.comcaymanchem.com |

Advanced Research Methodologies and Future Directions in Ghs R1a Ligand Discovery

Biophysical and Biochemical Assays for Receptor Characterization

Biophysical and biochemical assays provide detailed insights into the binding kinetics, affinity, and conformational changes of GHS-R1a upon ligand interaction.

Radioligand binding assays are a standard technique for determining the affinity of a ligand for its receptor. JMV3002 has been used in competition binding experiments to assess its affinity for GHS-R1a. These studies typically involve using a radiolabeled ligand, such as 125I-ghrelin, and measuring the displacement of the radioligand by increasing concentrations of the test compound, this compound. nih.govresearchgate.net The resulting data are used to calculate the inhibition constant (Ki), which reflects the compound's affinity for the receptor. FRET-based ligand binding assays have also been employed, where this compound displaced a fluorescently labeled ghrelin peptide (JMV 4946) from Alexa Fluor 350-labeled GHS-R1a reconstituted in lipid discs. nih.govresearchgate.netresearchgate.net

Table 1: Ki Values of this compound and Other Ligands in GHS-R1a Binding Assays

| Compound | Assay Type | Receptor Preparation | Ki (nM) | Source |

| This compound | FRET Competition | Lipid Discs | 9.3 | nih.govresearchgate.net |

| JMV3018 | FRET Competition | Lipid Discs | 18.3 | nih.govresearchgate.net |

| SPA | FRET Competition | Lipid Discs | 253.7 | nih.govresearchgate.net |

| This compound | HTRF Competition | HEK293T cells | 2.5 | nih.gov |

| YIL781 | HTRF Competition | HEK293T cells | 47 | nih.gov |

Fluorescence spectroscopy and resonance energy transfer techniques, such as Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET), are powerful tools for studying receptor conformation, dynamics, and interactions with other proteins. This compound has been shown to induce changes in GHS-R1a conformation, as observed through fluorescence emission intensity changes of a bimane fluorescent probe attached to the receptor. elifesciences.orgpnas.orgmemtein.com These studies indicated that this compound, along with JMV3018, triggered similar conformational changes, although of lower amplitude compared to full agonists like ghrelin or MK0677. pnas.org

BRET assays have been used to investigate the interaction of GHS-R1a with other proteins, such as β-arrestin and G proteins. While some studies indicate that this compound does not induce arrestin recruitment, aligning with its antagonist profile, BRET assays have also been employed to monitor the activation of different G protein subtypes by GHS-R1a ligands, including this compound. researchgate.netmemtein.comresearchgate.net FRET-monitored competition experiments have also been used to assess the binding of this compound to GHS-R1a. nih.govresearchgate.netresearchgate.net

G protein activation assays, such as GTPγS binding assays, are used to measure the ability of a ligand to stimulate G protein coupling and activation by the receptor. This compound has been evaluated in these assays to determine its functional profile. Studies using BODIPY FL GTPγS have shown that this compound can influence Gαq protein activation by GHS-R1a. researchgate.netnih.govnih.govresearchgate.netmemtein.com While initially characterized as an antagonist, some research suggests a more complex profile, potentially exhibiting Gq-biased partial agonism depending on the specific assay conditions and cellular context. elifesciences.orgnih.govscienceopen.com this compound has also been shown to affect downstream signaling pathways, such as inhibiting ghrelin-induced ERK1/2 phosphorylation. researchgate.netresearchgate.net

Cellular and Molecular Biology Techniques

Cellular and molecular biology techniques provide insights into the effects of GHS-R1a ligands on cellular processes and gene expression.

Analyzing gene expression at the mRNA and protein levels helps to understand how GHS-R1a activation or antagonism influences the expression of genes involved in various physiological pathways. Studies involving this compound have examined its impact on the expression of lipogenesis-promoting enzymes, such as acetyl-CoA carboxylase 1 and fatty acid synthase, in adipose tissue in mice. nih.gov These findings suggest that this compound's effects on body weight and fat mass may be partly mediated through the modulation of gene expression related to lipid metabolism. nih.gov

Genetic manipulation models, such as receptor knockout systems, are invaluable for confirming the on-target effects of ligands and elucidating the physiological roles of the receptor. Studies utilizing GHS-R1a knockout mice have been crucial in demonstrating that the effects of compounds like this compound are indeed mediated through the GHS-R1a receptor. nih.govacs.orgmetris.nlfrontiersin.orgfrontiersin.org By comparing the effects of this compound in wild-type versus GHS-R1a knockout animals, researchers can confirm that the observed pharmacological effects are dependent on the presence and function of the ghrelin receptor.

Primary Cell Cultures and Immortalized Cell Lines for Mechanistic Studies

Cellular models, including primary cell cultures and immortalized cell lines, are fundamental tools for elucidating the mechanistic actions of GHS-R1a ligands like this compound. Immortalized cell lines such as HEK293T cells are widely used due to their ease of culture and transfection, allowing for the stable or transient expression of GHS-R1a and signaling pathway components nih.govnih.gov. Studies in HEK293T cells expressing GHS-R1a have demonstrated the receptor's high constitutive activity, signaling at approximately 50-70% of the maximal response induced by ghrelin even in the absence of a ligand nih.govnih.govfrontiersin.org. This compound has been utilized in these cell systems to investigate its effect on GHS-R1a-mediated signaling pathways, including Gq, Gi, and arrestin recruitment nih.gov. For instance, experiments in HEK293T cells showed that this compound did not induce β-arrestin recruitment, in contrast to full agonists like ghrelin memtein.com. Furthermore, competition binding experiments using purified GHS-R1a reconstituted in lipid discs or expressed in HEK293 cells have determined the affinity of this compound for the receptor, yielding Ki values in the nanomolar range nih.govresearchgate.net.

Primary cell cultures, such as mouse hypothalamic cells and dispersed rat islets, which endogenously express GHS-R1a, offer a more physiologically relevant context for studying ligand effects researchgate.netmdpi.com. This compound has been shown to suppress ghrelin-induced changes in the electrical activity of arcuate neurons in vitro, suggesting a direct modulation of ghrelin-responsive cells in the hypothalamus researchgate.net. Studies in dispersed rat islets demonstrated that this compound could block ghrelin's suppressive effect on insulin (B600854) secretion researchgate.net. These cellular studies are crucial for characterizing the in vitro potency and signaling bias of GHS-R1a ligands.

In Vivo Preclinical Model Systems for Pharmacological Evaluation

In vivo preclinical models, particularly rodent models, are indispensable for evaluating the pharmacological effects of GHS-R1a ligands like this compound in a complex biological system and assessing their potential translational relevance d-nb.infoacs.org. These models allow for the study of the impact of compounds on various physiological processes regulated by GHS-R1a, including food intake, body weight, and metabolic parameters researchgate.net.

Rodent Models for Metabolic and Behavioral Studies

Rodent models, including mice and rats, have been extensively used to study the effects of this compound on metabolic and behavioral functions. Studies in fasted lean mice demonstrated that this compound decreased food intake in a dose-dependent manner researchgate.netibmmpeptide.com. In mice with diet-induced obesity (DIO), chronic administration of this compound attenuated food intake, body weight, and adipose tissue mass researchgate.net.

The effects of this compound on food intake have also been investigated in rats. Intracerebroventricular (i.c.v.) administration of this compound decreased food consumed during the initial hour after a fast and suppressed ghrelin-induced feeding researchgate.net. This compound has been reported to inhibit hexarelin-stimulated food intake in rats caymanchem.commedchemexpress.com.

Beyond metabolic effects, rodent models are used to explore the involvement of GHS-R1a ligands in behavioral processes. While the provided sources primarily highlight metabolic effects of this compound, other GHS-R1a antagonists have been studied in rodent models for their effects on alcohol-induced behaviors, suggesting the broader utility of these models for behavioral studies related to GHS-R1a modulation d-nb.info.

Here is a summary of findings from rodent studies with this compound:

Considerations for Translational Relevance in Preclinical Research

Translational relevance is a critical consideration in preclinical research involving GHS-R1a ligands. Findings from rodent models provide valuable insights into the potential efficacy of compounds like this compound in humans researchgate.net. However, differences in ghrelin system expression and function between species necessitate careful interpretation of preclinical data nih.gov. While rodent models of obesity have shown a high degree of predictive validity for clinical efficacy, further studies are required to fully understand the translational potential of this compound and other GHS-R1a ligands in treating human conditions researchgate.net. The high constitutive activity of GHS-R1a and the concept of biased agonism, where ligands selectively activate different signaling pathways, are important factors being investigated for their translational implications nih.govfrontiersin.orgscienceopen.com. Developing ligands with specific signaling profiles may lead to more selective therapeutic effects and fewer side effects ibmmpeptide.comscienceopen.com.

Computational and Structural Biology Approaches

Computational and structural biology approaches play a vital role in understanding the interaction of ligands with GHS-R1a and guiding the design of novel compounds. These methods complement experimental studies by providing insights at the molecular level acs.org.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are used to predict the binding modes and affinities of ligands to GHS-R1a and to study the conformational changes of the receptor upon ligand binding researchgate.netacs.orgelifesciences.org. While specific detailed molecular docking or dynamics simulations for this compound were not extensively detailed in the provided snippets, these techniques are generally applied in GHS-R1a ligand discovery to understand how compounds like this compound interact with the receptor binding site acs.orgacs.org. Molecular dynamics simulations, for instance, have been used to study the concerted conformational dynamics and water movements in GHS-R1a upon binding of different ligands, including the Gq-biased agonist this compound elifesciences.orgnih.gov. These simulations can reveal how ligand binding influences receptor conformation and activation state elifesciences.org.

Utilization of GHS-R1a Structural Information for Rational Ligand Design

The increasing availability of structural information for GHS-R1a, obtained through techniques like X-ray crystallography and cryo-electron microscopy, is crucial for rational ligand design scienceopen.comacs.org. These structures provide detailed views of the ligand-binding pocket and the conformational states of the receptor scienceopen.comacs.org. This structural knowledge, combined with computational modeling, allows researchers to design new ligands with improved affinity, selectivity, and desired signaling properties scienceopen.comacs.org. The structural information has shed light on the binding modes of different classes of ligands, including agonists, antagonists, and inverse agonists, providing useful information for the structure-based design of new GHS-R1a selective drugs acs.org. Although not explicitly detailed for this compound in the snippets, the rational design process for GHS-R1a ligands leverages this structural understanding to create compounds with specific pharmacological profiles, such as the triazole scaffold found in this compound researchgate.netibmmpeptide.com.

Compounds and PubChem CIDs:

This compound as a Tool Compound for Elucidating GHS-R1a Biology

This compound serves as a valuable tool compound in the study of GHS-R1a due to its specific pharmacological profile. Initially characterized as a potent ghrelin receptor antagonist with an in vitro IC50 value of 1.1 nM, this compound has been shown to inhibit ghrelin-induced food intake in animal models. medchemexpress.comcaymanchem.com Studies in rats demonstrated that this compound, administered centrally (intracerebroventricularly), suppressed ghrelin-induced and fasting-induced food intake in a dose-dependent manner. researchgate.net For instance, a dose of 0.4 µg of this compound resulted in a total blockade of ghrelin-induced food intake. researchgate.net Furthermore, this compound suppressed the responsiveness of arcuate nucleus cells to ghrelin in vitro, suggesting a modulation of the activity of ghrelin-responsive neurons in the central nervous system. researchgate.net

Beyond its antagonistic properties in certain contexts, research has revealed that this compound also exhibits biased agonism at the GHS-R1a. acs.orgnih.govpnas.orgelifesciences.orgresearchgate.netpnas.orgmedkoo.com This biased signaling profile makes this compound particularly useful for dissecting the complex downstream signaling pathways activated by the ghrelin receptor. Studies utilizing techniques such as FRET (Förster resonance energy transfer) have investigated the conformational changes induced in GHS-R1a upon ligand binding. pnas.orgnih.govresearchgate.net These studies have shown that this compound binding leads to changes in GHS-R1a conformation, distinct from those induced by full agonists like ghrelin. pnas.org

Specifically, this compound has been characterized as a biased agonist for Gq activation and inositol (B14025) phosphate (B84403) (IP) production, while acting as an antagonist for β-arrestin recruitment, ERK1/2 phosphorylation, and Gi2, Gob activation. acs.orgnih.govresearchgate.net This differential activation of signaling pathways allows researchers to investigate the specific physiological roles mediated by Gq signaling compared to those mediated by β-arrestin or Gi/o pathways downstream of GHS-R1a. pnas.org For example, studies using this compound have contributed to understanding how selective activation of certain pathways might influence outcomes like food intake and gastric emptying. pnas.org

In vivo studies using this compound in mice with diet-induced obesity have shown that chronic treatment can decrease food intake, body weight, and adipose tissue mass. nih.govresearchgate.net These effects were associated with an attenuated expression of lipogenesis-promoting enzymes. nih.govresearchgate.net While initially described as an antagonist in these studies, the observed effects could potentially be linked to its biased signaling properties, highlighting its utility in exploring the therapeutic potential of biased GHS-R1a ligands.

This compound's ability to differentially modulate GHS-R1a signaling pathways makes it a valuable probe for understanding the intricate biology of this receptor and the functional consequences of activating specific downstream cascades.

Evolving Paradigms in Biased Ligand Research and GHS-R1a Modulation

The concept of biased agonism has significantly influenced the field of GPCR pharmacology, including research on GHS-R1a. Unlike traditional agonists that equally activate all downstream signaling pathways coupled to a receptor, biased ligands selectively engage certain pathways over others. scienceopen.com This functional selectivity offers the potential to develop drugs that can elicit desired therapeutic effects by activating specific pathways while avoiding undesirable side effects mediated by other pathways. pnas.orgscienceopen.com

The ghrelin receptor is known to couple to multiple signaling cascades, including Gαq/11, Gαi/o, Gα12/13, and β-arrestin pathways. pnas.orgscienceopen.com The diverse physiological roles of ghrelin, ranging from appetite stimulation and growth hormone release to modulation of mood and reward pathways, are thought to be mediated by the differential activation of these various signaling routes. pnas.orgscienceopen.com Therefore, biased ligands targeting GHS-R1a present an opportunity to dissect these functions and potentially develop therapeutics with improved specificity and reduced side effects. pnas.org

The study of biased ligands like this compound has advanced our understanding of GHS-R1a signaling beyond a simple on/off switch model. It highlights the complexity of GPCR activation and the ability of different ligands to stabilize distinct receptor conformations that favor coupling to specific intracellular effectors. pnas.org This evolving paradigm suggests that targeting specific signaling pathways with biased ligands could be a more nuanced and effective approach for modulating GHS-R1a activity for therapeutic purposes, particularly in complex conditions like obesity where multiple physiological systems are involved. researchgate.netpnas.org The research on this compound exemplifies the application of biased ligand principles to unravel the multifaceted biology of the ghrelin receptor and explore novel therapeutic strategies.

Q & A

Q. What methodologies mitigate bias in this compound’s mechanistic studies?

- Methodological Answer : Implement randomization in sample treatment groups and use automated data acquisition systems to reduce human error . For in silico studies, validate molecular docking results with mutational analyses or free-energy calculations (e.g., MM/GBSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.